molecular formula C21H23NO3 B1468982 1-Fmoc-4-(hydroxymethyl)piperidine CAS No. 1072502-03-4

1-Fmoc-4-(hydroxymethyl)piperidine

Cat. No. B1468982
CAS RN: 1072502-03-4
M. Wt: 337.4 g/mol
InChI Key: YYTSXYVXBGQKCP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Deprotection of Fmoc Group : The Fmoc group can be removed using diluted solutions of 4-methylpiperidine in DMF. This step exposes the amino group for further functionalization .

Scientific Research Applications

Human flavin-containing monooxygenases

This paper discusses the significance of human flavin-containing monooxygenase (FMO) in pharmacological and toxicological processes, highlighting the role of FMO in metabolizing nucleophilic heteroatom-containing chemicals and drugs. While not directly related to "1-Fmoc-4-(hydroxymethyl)piperidine," understanding the metabolic pathways involving FMO can shed light on potential detoxification or bioactivation pathways for various compounds, including piperidine derivatives (Cashman & Zhang, 2006).

Chemistry and bioactivity of Flos Magnoliae

Although focusing on Flos Magnoliae and its pharmacological effects, this review illustrates the importance of chemical analysis and bioactivity studies for compounds found in natural products. Similar methodologies could be applied to study the bioactivity of synthetic compounds like "this compound," especially in terms of anti-inflammatory and anti-allergic effects (Shen et al., 2008).

Analytical Methods in Antioxidant Activity

This review provides a critical overview of tests used to determine antioxidant activity, detailing detection mechanisms, applicability, advantages, and disadvantages. Understanding these methods is essential for evaluating the antioxidant potential of various compounds, including "this compound," in scientific research (Munteanu & Apetrei, 2021).

Review of antidepressants targeting 5-HT1A receptors

This review discusses antidepressants targeting the 5-HT1A receptor, including structural and functional aspects of compounds with piperazine and piperidine groups. Given the structural relevance, "this compound" could be of interest in the design of new antidepressants or as a building block in medicinal chemistry (Wang et al., 2019).

Nucleophilic aromatic substitution of the nitro-group

This paper focuses on the reaction of piperidine with nitrobenzene derivatives, illustrating the quantitative yield of substituted piperidinobenzenes. Such reactions are fundamental in organic synthesis, including the synthesis or modification of compounds like "this compound" (Pietra & Vitali, 1972).

Mechanism of Action

Target of Action

The primary target of 1-Fmoc-4-(hydroxymethyl)piperidine is the amine group in organic synthesis . The compound is used as a base-labile protecting group , which means it protects the amine group during the synthesis process and can be removed under basic conditions .

Mode of Action

This compound interacts with its target, the amine group, by forming a carbamate . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride . The compound can also be introduced through 9-fluorenylmethylsuccinimidyl carbonate . The fluorenyl group is highly fluorescent, which makes it suitable for analysis by reversed phase HPLC .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in organic synthesis, particularly peptide synthesis . The compound plays a crucial role in Solid Phase Peptide Synthesis (SPPS), where it is used as a temporary protecting group for the amine at the N-terminus .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the successful synthesis of peptides . By protecting the amine group during synthesis, the compound ensures that the peptide chain can be built without unwanted side reactions . Once the peptide synthesis is complete, the compound can be removed under basic conditions, leaving the desired peptide product .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the pH of the solution, the presence of other reactants, and the temperature of the reaction . For example, the compound is stable under acidic conditions but can be removed under basic conditions . This property is crucial for its role as a protecting group in peptide synthesis .

properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-13-15-9-11-22(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20,23H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTSXYVXBGQKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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